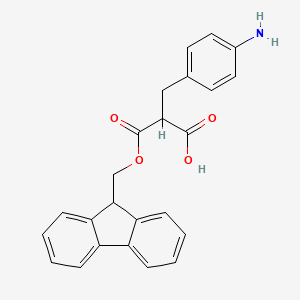

FMoc-3-(4-aminophenyl)propionic acid

Description

Foundational Significance in Organic Synthesis and Chemical Biology

The primary significance of Fmoc-3-(4-aminophenyl)propionic acid lies in its utility as a versatile building block, particularly in the realm of solid-phase peptide synthesis (SPPS). The Fmoc protecting group is a cornerstone of modern peptide chemistry, allowing for the stepwise and controlled assembly of amino acids into peptides. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. This orthogonality allows for the selective deprotection of the amine group without disturbing other sensitive functionalities within the growing peptide chain.

In the context of organic synthesis, this compound introduces a unique structural motif into target molecules. The aminophenylpropionic acid core can act as a mimic of natural amino acids or as a scaffold to which other chemical entities can be attached. This allows for the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability against enzymatic degradation or better bioavailability.

The applications of this compound extend into chemical biology, where it is used in the development of probes and other tools to study biological processes. By incorporating this building block, researchers can design and synthesize molecules with specific functionalities for applications in drug discovery, diagnostics, and materials science. For instance, the phenyl ring can be further functionalized to attach fluorescent dyes, affinity tags, or drug molecules, enabling the creation of sophisticated bioconjugates.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 882847-07-6 |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Note: The data in this table is compiled from publicly available sources and may vary slightly between different suppliers.

Historical Context and Evolution of Academic Applications

The development and widespread adoption of this compound are intrinsically linked to the broader history of peptide synthesis. The journey of chemical peptide synthesis was significantly advanced by the pioneering work of R. B. Merrifield in the 1960s, who introduced the concept of solid-phase peptide synthesis (SPPS). Initially, the tert-butyloxycarbonyl (Boc) protecting group was predominantly used in SPPS. However, the Boc group requires harsh acidic conditions for its removal, which can lead to the degradation of sensitive peptides.

A major breakthrough came in the 1970s with the introduction of the base-labile Fmoc protecting group by Louis A. Carpino and Grace Y. Han. googleapis.com The milder conditions required for the removal of the Fmoc group represented a significant improvement, making it possible to synthesize a wider range of peptides, including those with acid-sensitive modifications. By the 1990s, Fmoc-based chemistry had become the dominant strategy in solid-phase peptide synthesis.

The evolution of academic applications for Fmoc-protected amino acids, including this compound, has been driven by the increasing demand for complex and modified peptides. Initially used for the synthesis of simple linear peptides, the scope of Fmoc chemistry has expanded to include the preparation of cyclic peptides, peptide-drug conjugates, and various peptidomimetics. The unique structure of this compound has made it a valuable tool in these advanced applications, allowing researchers to explore new chemical space and develop novel therapeutic and diagnostic agents.

Recent research has also explored the use of such building blocks in the creation of novel biomaterials. The ability of the Fmoc group and the aromatic ring to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, has been harnessed to create self-assembling peptide-based hydrogels and other nanomaterials with potential applications in tissue engineering and drug delivery.

A timeline of key developments in peptide synthesis that contextualize the importance of this compound is presented below.

| Year | Milestone | Significance |

| 1963 | R. B. Merrifield introduces Solid-Phase Peptide Synthesis (SPPS). | Revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support. |

| 1970 | Carpino and Han introduce the Fmoc protecting group. googleapis.com | Provided a milder, base-labile alternative to the acid-labile Boc group. googleapis.com |

| Late 1970s | Adoption of Fmoc chemistry for solid-phase applications. | Enabled the synthesis of more complex and sensitive peptides. |

| 1990s | Fmoc chemistry becomes the predominant method for SPPS. | Widespread availability of Fmoc-protected amino acids and automated synthesizers. |

| 2000s-Present | Expansion of Fmoc-SPPS to complex peptides and biomaterials. | Development of novel applications in drug discovery, diagnostics, and materials science. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-[(4-aminophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C24H21NO4/c25-16-11-9-15(10-12-16)13-21(23(26)27)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14,25H2,(H,26,27) |

InChI Key |

MNSQFCOAFICMAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC4=CC=C(C=C4)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Fmoc 3 4 Aminophenyl Propionic Acid

Strategies for the Preparation of Fmoc-Protected Aminophenylpropionic Acid Derivatives

The synthesis of Fmoc-3-(4-aminophenyl)propionic acid is predicated on established principles of organic chemistry, particularly the protection of amine groups to prevent unwanted side reactions during peptide synthesis. altabioscience.com The Fmoc group is favored for its stability under acidic conditions and its lability to basic conditions, which allows for its selective removal without compromising other acid-labile protecting groups. altabioscience.comnih.gov

Reaction Pathways for Fluorenylmethoxycarbonyl (Fmoc) Protection

The introduction of the Fmoc protecting group onto the amino functionality of 3-(4-aminophenyl)propionic acid is typically achieved through nucleophilic substitution. The amino group acts as a nucleophile, attacking an electrophilic source of the Fmoc moiety. Standard reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). total-synthesis.com

The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate in a mixture of an organic solvent like dioxane and water). total-synthesis.com The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Anhydrous conditions, using a base such as pyridine (B92270) in a solvent like dichloromethane, can also be employed. total-synthesis.com Fmoc-OSu is a common alternative to Fmoc-Cl, valued for its greater stability and its tendency to minimize the formation of oligopeptides during the preparation of Fmoc-protected amino acids. total-synthesis.com

| Reagent | Typical Conditions | Advantages |

| Fmoc-Cl | Aqueous sodium bicarbonate or sodium carbonate in dioxane/water; or Pyridine in dichloromethane | Readily available |

| Fmoc-OSu | Sodium bicarbonate in aqueous dioxane | Higher stability, reduced side reactions |

Precursor Derivatization Routes (e.g., from p-Aminophenylalanine)

While direct Fmoc protection of 3-(4-aminophenyl)propionic acid is a viable route, derivatization from a precursor like p-aminophenylalanine offers an alternative pathway, particularly when stereochemical control is desired. The synthesis of various p-aminophenylalanine derivatives with protected p-amino groups has been described for their subsequent incorporation into peptides.

One potential, though less direct, synthetic route could involve the conversion of the α-amino group of p-aminophenylalanine to a different functionality, followed by chain extension and subsequent re-introduction of the amino group at the desired position, or modification of the existing side chain. However, a more straightforward approach would be to start with a precursor that already contains the three-carbon propionic acid chain attached to the aniline (B41778) moiety.

For instance, the synthesis could commence with 4-nitrophenylpropionic acid. The nitro group can be reduced to an amino group, for example, through catalytic hydrogenation using a palladium catalyst. The resulting 3-(4-aminophenyl)propionic acid can then be subjected to Fmoc protection as described in the previous section. This method is advantageous as it avoids potential complications with the α-amino group of p-aminophenylalanine and directly yields the desired β-amino acid structure.

Stereochemical Control in Synthesis

Since this compound is a β-amino acid, the potential for a stereocenter at the C3 position (the carbon bearing the amino group) exists if a substituent is present at C2. For the unsubstituted propionic acid chain, this is not a chiral center. However, for analogues with substituents on the aliphatic chain, stereochemical control becomes a critical aspect of the synthesis.

The asymmetric synthesis of β-amino acids has garnered significant attention due to their importance in medicinal chemistry. Various methods for achieving stereocontrol in the synthesis of β-amino acids have been developed. These include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries. For instance, in the synthesis of a chiral analogue, one could employ an asymmetric Michael addition of a nitrogen nucleophile to a suitably substituted cinnamic acid derivative, followed by further functional group manipulations.

Another approach involves the stereoselective reduction of a β-keto ester or a β-enamino ester. The use of chiral catalysts, such as those based on ruthenium or rhodium, can facilitate the enantioselective hydrogenation of enamines to afford chiral β-amino acids. The choice of synthetic strategy will depend on the desired stereochemistry and the specific substituents on the propionic acid side chain.

Advanced Synthetic Approaches to Functionalized Analogues

The versatility of this compound as a building block can be expanded by introducing additional functional groups. These modifications can be used to enhance the properties of the resulting peptides, such as their binding affinity, stability, or to allow for specific labeling or conjugation.

Selective Incorporation of Orthogonal Protecting Groups (e.g., Boc)

In the synthesis of complex peptides, it is often necessary to have multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy. The Fmoc group (base-labile) is orthogonal to the tert-butyloxycarbonyl (Boc) group (acid-labile). altabioscience.compeptide.com This orthogonality allows for the selective deprotection of one group while the other remains intact.

For example, if a functional group were to be introduced on the phenyl ring of this compound that also requires protection, a Boc group could be employed. For instance, if a hydroxyl group were present on the ring, it could be protected as a tert-butyl ether. This protecting group would be stable to the basic conditions used to remove the Fmoc group during solid-phase peptide synthesis but could be cleaved simultaneously with other acid-labile side-chain protecting groups at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).

The selective introduction of a Boc group onto an amino functionality in the presence of an Fmoc-protected amine would require careful planning of the synthetic route. For a diamino-functionalized analogue, one amino group could be selectively protected with Boc anhydride (B1165640) (Boc₂O) under controlled conditions before the introduction of the Fmoc group on the other amine.

| Protecting Group | Cleavage Condition | Orthogonal to |

| Fmoc | Base (e.g., piperidine) | Boc, Trt, tBu |

| Boc | Acid (e.g., TFA) | Fmoc, Alloc, Cbz |

Design and Synthesis of Modified Side Chains for Enhanced Reactivity or Specific Interactions

The phenylpropionic acid side chain of this amino acid derivative offers numerous possibilities for modification to enhance reactivity or to facilitate specific molecular interactions. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the electronic properties of the molecule.

Analogues such as Fmoc-3-(4-amino-3-nitrophenyl)propionic acid or Fmoc-3-(4-amino-3-fluorophenyl)propionic acid can be synthesized to study the effects of these substituents on peptide conformation and binding. nbinno.comchemimpex.com The synthesis of such analogues would typically involve starting with a correspondingly substituted precursor, for example, 3-(4-nitro-3-fluorophenyl)propionic acid, and then carrying out the reduction of the nitro group and subsequent Fmoc protection.

Furthermore, the propionic acid part of the side chain can be modified. For example, the introduction of alkyl or aryl groups at the α- or β-positions can create steric bulk or introduce new chiral centers, influencing the conformational preferences of the resulting peptide. These modifications can be achieved through various carbon-carbon bond-forming reactions earlier in the synthetic sequence. The design of such modified side chains is often guided by the specific application, such as creating peptides with improved enzymatic stability or enhanced receptor binding affinity.

Applications in Peptide and Protein Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the chemical synthesis of peptides, prized for its efficiency and amenability to automation. nih.gov In SPPS, the peptide chain is incrementally built upon an insoluble solid support, or resin. uchicago.edu The use of Fmoc-protected amino acids, such as Fmoc-3-(4-aminophenyl)propionic acid, is central to the most common variant of this technique, known as Fmoc-SPPS. nih.gov

The integration of this compound into Fmoc-SPPS protocols follows a well-established cyclical process. The synthesis begins with the attachment of the first Fmoc-protected amino acid to the solid support. luxembourg-bio.com The core of the Fmoc-SPPS cycle consists of two key steps: deprotection and coupling.

First, the base-labile Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). scielo.org.mx This deprotection step exposes a free amine group, which is then ready to form a peptide bond with the next amino acid in the sequence. scielo.org.mx

Next, the incoming amino acid, in this case, this compound, is activated and coupled to the free amine of the growing peptide chain. luxembourg-bio.com This activation is crucial for efficient peptide bond formation and is achieved using a variety of coupling reagents. nih.gov The choice of coupling reagent can significantly impact the efficiency and fidelity of the synthesis.

Interactive Table: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Description |

| DCC (N,N'-dicyclohexylcarbodiimide) | A classic carbodiimide-based coupling reagent. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient aminium-based coupling reagent. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to HBTU but often provides better results for difficult couplings. |

| DIC (N,N'-diisopropylcarbodiimide) | A liquid carbodiimide (B86325) that can be easier to handle than DCC. |

This cycle of deprotection and coupling is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. The use of this compound as a non-natural amino acid allows for the introduction of unique structural motifs into the peptide backbone, which can impart novel biological properties.

A significant advantage of Fmoc-SPPS is the ability to generate peptides with modified C-termini, which are crucial for various applications, including the synthesis of larger proteins via native chemical ligation (NCL). NCL is a powerful technique that involves the chemoselective reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov

The synthesis of peptide thioesters using Fmoc-SPPS presents a challenge because the thioester linkage is often unstable under the basic conditions required for Fmoc group removal. nih.gov To overcome this, several innovative strategies have been developed that are compatible with the use of Fmoc-protected amino acids like this compound. These strategies often employ specialized linkers that, after the completion of peptide chain assembly, can be converted into the desired C-terminal thioester. nih.govspringernature.comacs.org

One such approach involves the use of a "safety-catch" linker. nih.gov In this method, the peptide is assembled on a linker that is stable to the conditions of Fmoc-SPPS. After the synthesis is complete, the linker is chemically activated, allowing for its cleavage with a thiol to generate the peptide thioester. acs.org Another strategy utilizes a backbone amide linker, which also facilitates the formation of a C-terminal thioester upon cleavage. nih.gov These methods enable the incorporation of building blocks like this compound into peptides that are suitable for native chemical ligation, thereby expanding the possibilities for protein engineering and synthesis.

The incorporation of non-natural amino acids like 3-(4-aminophenyl)propionic acid is a key strategy for creating peptides with enhanced or novel biological activities. biorxiv.orgnih.govrsc.orgresearchgate.net These modifications can influence the peptide's conformation, stability, and interaction with biological targets.

A notable example of the application of a phenylpropionic acid moiety is in the development of cyclic prodrugs of opioid peptides. nih.gov In a study, a phenylpropionic acid-based promoiety was used to create cyclic prodrugs of [Leu5]-enkephalin and DADLE. nih.gov These cyclic prodrugs demonstrated significantly improved metabolic stability against peptidases and enhanced permeation across Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov This research highlights how the incorporation of a phenylpropionic acid derivative can overcome some of the major challenges in peptide-based drug development, such as poor bioavailability and rapid degradation. The use of this compound in SPPS provides a direct route to synthesize such modified and potentially therapeutic peptides.

Contributions to Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis is the dominant method for research-scale peptide production, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale industrial production. nih.gov In solution-phase synthesis, the peptide is assembled in a homogenous reaction mixture, with purification of the intermediate peptides at each step.

This compound can also be utilized in solution-phase synthesis protocols. The principles of N-terminal protection with the Fmoc group and carboxyl group activation are the same as in SPPS. nih.gov Solution-phase synthesis is often employed for the synthesis of shorter peptide fragments, which can then be joined together in a process known as fragment condensation. This approach can be advantageous for the synthesis of very long peptides or proteins. The use of Fmoc-protected non-natural amino acids like this compound in solution-phase fragment condensation allows for the creation of large, complex proteins with precisely placed modifications.

Functionalization and Bioconjugation Strategies

Chemical Conjugation Methodologies with Biomolecules

The versatility of FMoc-3-(4-aminophenyl)propionic acid allows for its conjugation to a variety of biomolecules, including proteins and nucleic acids. The primary strategy involves the formation of stable amide bonds through the activation of its carboxylic acid group, which can then react with amine functionalities present on the biomolecule.

Standard solid-phase peptide synthesis (SPPS) techniques are frequently employed, where the Fmoc group provides orthogonal protection of the amine, allowing for the stepwise assembly of peptides or other ligands onto the linker before or after conjugation to a target biomolecule. chemimpex.com The stability of the resulting amide linkage is a key advantage, ensuring the integrity of the conjugate in biological systems.

One of the most common methods for activating the carboxylic acid of this compound is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester. This active ester can then efficiently react with primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.

For conjugation to oligonucleotides, the linker can be incorporated during solid-phase synthesis. nih.gov An amine-modified oligonucleotide can be reacted with the activated carboxylic acid of this compound. The Fmoc group can then be removed under mild basic conditions to expose the amine for further functionalization, such as the attachment of peptides or labels.

| Biomolecule | Conjugation Strategy | Key Reagents | Resulting Linkage |

| Proteins (e.g., Lysozyme) | Amide coupling via active ester | EDC, NHS | Amide |

| Oligonucleotides | Solid-phase synthesis followed by amide coupling | HATU, DIPEA | Amide |

Surface Functionalization of Materials for Controlled Bio-Interactions

The ability to modify the surfaces of various materials to control their interactions with biological systems is crucial for the development of advanced biomedical devices, sensors, and drug delivery systems. This compound serves as an effective linker for the surface functionalization of materials such as silica (B1680970) nanoparticles and polymer resins.

The carboxylic acid group of the linker can be used to covalently attach it to surfaces that have been pre-functionalized with amine groups. For instance, silica nanoparticles can be treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amines on their surface. Subsequent reaction with the activated carboxylic acid of this compound results in a stable amide linkage, presenting the Fmoc-protected amine on the nanoparticle surface. This Fmoc group can then be deprotected to allow for the attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the creation of multifunctional nanoparticles for applications such as cancer cell imaging and targeted drug delivery. mdpi.comrsc.orgnih.gov

In the context of affinity chromatography, polymer resins can be functionalized with this compound to create a stationary phase with specific binding properties. The exposed amine, after Fmoc deprotection, can be used to immobilize peptides or other affinity ligands, allowing for the selective capture and purification of target biomolecules from complex mixtures.

| Material | Surface Pre-functionalization | Coupling Chemistry | Potential Application |

| Silica Nanoparticles | Amination with APTES | Amide bond formation | Targeted drug delivery, Bioimaging |

| Polymer Resins | Introduction of amine groups | Amide bond formation | Affinity chromatography |

Development of Biologically Active Peptide-Based Conjugates and Probes

The unique properties of this compound make it an excellent scaffold for the construction of sophisticated peptide-based conjugates and probes for a range of biological applications, including enzyme activity monitoring and cellular imaging.

A significant application lies in the development of FRET (Förster Resonance Energy Transfer) based probes for detecting protease activity. nih.gov In a typical design, a peptide sequence specifically recognized by a target protease is synthesized, flanked by a fluorescent donor and a quencher molecule. This compound can act as a versatile linker to attach either the fluorophore or the quencher to the peptide backbone. In the intact probe, the proximity of the donor and quencher leads to FRET, resulting in quenched fluorescence. Upon cleavage of the peptide by the specific protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. This "turn-on" fluorescent response allows for the sensitive and real-time detection of protease activity, which is often dysregulated in various diseases. nih.govrsc.orgthermofisher.com

Furthermore, the linker can be utilized in the synthesis of peptide-based probes for cellular imaging. By attaching a fluorescent dye to a cell-penetrating peptide via the this compound linker, researchers can create probes that can enter cells and visualize specific subcellular structures or processes.

| Probe Type | Design Principle | Role of this compound | Application |

| FRET-based Protease Probe | Enzyme-cleavable peptide with donor/quencher pair | Linker for fluorophore or quencher attachment | Real-time enzyme activity monitoring |

| Cellular Imaging Probe | Cell-penetrating peptide conjugated to a fluorophore | Linker for fluorophore attachment | Visualization of subcellular structures |

Exploration in Supramolecular Chemistry and Advanced Materials Science

Supramolecular Self-Assembly of Fmoc-Based Derivatives

The self-assembly of Fmoc-amino acid derivatives is a well-documented phenomenon driven by a combination of non-covalent interactions. The large, planar fluorenyl group is the primary driver for this behavior, primarily through π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, coupled with hydrophobic effects that sequester the nonpolar Fmoc groups from an aqueous environment, lead to the spontaneous organization of individual molecules into larger, ordered structures.

Hydrogen bonding between the carboxylic acid and amide groups of the amino acid backbone also plays a crucial role in stabilizing the resulting assemblies, often leading to the formation of β-sheet-like arrangements that extend into one-dimensional nanofibers. The specific nature of the amino acid side chain then modulates these primary interactions, influencing the morphology and properties of the final supramolecular structure. For Fmoc-3-(4-aminophenyl)propionic acid, the presence of an additional phenyl ring in its structure could potentially introduce further π-π stacking opportunities, potentially influencing the packing and stability of the assembled architecture.

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Fmoc-Amino Acid Derivatives

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl Group, Phenyl Group | Primary driving force for aggregation; promotes directional assembly. |

| Hydrophobic Interactions | Fluorenyl Group, Propionic Chain | Sequesters nonpolar groups from water, facilitating assembly. |

| Hydrogen Bonding | Carboxylic Acid, Amide Linkage | Stabilizes the assembled structure, often forming extended networks. |

Engineering of Soft Materials (e.g., Hydrogels) via Self-Assembly Principles

The self-assembly of Fmoc-derivatives into nanofibers is a foundational principle for the engineering of soft materials, most notably hydrogels. When the concentration of the Fmoc-amino acid derivative in water exceeds its critical gelation concentration, the resulting nanofibers can entangle to form a three-dimensional network. This network effectively immobilizes water molecules, resulting in the formation of a self-supporting, water-swollen hydrogel.

The mechanical properties of these hydrogels, such as their stiffness and elasticity, are directly related to the density and connectivity of the nanofiber network. Researchers have demonstrated that for other Fmoc-amino acids, factors such as pH, ionic strength, and temperature can be used to trigger and control the gelation process. For instance, a change in pH can alter the protonation state of the carboxylic acid group, affecting the balance of forces that govern self-assembly and, consequently, gel formation. While no specific data exists for this compound, it is plausible that similar stimuli-responsive behavior could be engineered.

Fabrication of Functionalized Materials with Tunable Architectures

A key advantage of using Fmoc-amino acid derivatives as building blocks for materials is their inherent chemical functionality, which allows for the fabrication of materials with tunable and complex architectures. The basic molecular structure can be modified prior to self-assembly to introduce specific functionalities.

For a molecule like this compound, the aminophenyl group serves as a potential point for chemical modification. It could be functionalized with bioactive peptides, drug molecules, or signaling groups to create materials for specific applications in tissue engineering or drug delivery. The self-assembly process would then organize these functional units into a high-density, ordered presentation within the material's architecture.

Furthermore, the co-assembly of two or more different Fmoc-derivatives can lead to the formation of hybrid materials with properties that can be tuned by adjusting the ratio of the components. This approach allows for fine control over the mechanical and biochemical characteristics of the resulting soft materials. Although this has not been demonstrated for this compound, it represents a promising strategy for the future design of sophisticated, functional biomaterials.

Table 2: Potential Strategies for Tuning Material Architectures

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chemical Functionalization | Covalent modification of the aminophenyl group prior to assembly. | Incorporation of specific biological or chemical functionalities. |

| Co-Assembly | Mixing this compound with other Fmoc-amino acids. | Creation of hybrid materials with tunable mechanical and functional properties. |

| Environmental Triggers | Control of pH, temperature, or ionic strength during assembly. | Dynamic control over material formation and properties. |

Mechanistic Studies of Reactions Involving Fmoc 3 4 Aminophenyl Propionic Acid

Investigation of Reaction Mechanisms in Derivatization and Coupling Processes

The primary role of Fmoc-3-(4-aminophenyl)propionic acid in synthesis is as a building block, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com The key reactions it undergoes are coupling, where it attaches to a free amino group, and deprotection, where its own Fmoc-protected amine is prepared for the next coupling step.

The coupling process, or amide bond formation, requires the activation of the carboxylic acid group of this compound. This is necessary to overcome the high kinetic barrier of peptide bond formation. embrapa.br The mechanism involves converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by a free amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts such as HBTU. embrapa.brchempep.combachem.comluxembourg-bio.com

When using a carbodiimide (B86325) like DCC, the mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, react with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. chempep.com This active ester is less prone to racemization and reacts efficiently with the N-terminal amine of the growing peptide chain to form the desired peptide bond, regenerating HOBt in the process. embrapa.br The by-product, dicyclohexylurea (DCU), is sparingly soluble and can be a limitation in some synthetic setups. bachem.com

The general mechanism for coupling can be summarized as:

Activation: The carboxyl group of this compound is activated by a coupling reagent (e.g., DCC, HBTU).

Nucleophilic Attack: The free amino group of another molecule (e.g., a resin-bound amino acid) attacks the activated carbonyl carbon.

Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, eliminating the activating group. embrapa.br

The other critical mechanistic step is the removal of the Fmoc group to expose the amine for the subsequent coupling reaction. This deprotection is a base-catalyzed β-elimination reaction. chempep.com A secondary amine, typically piperidine (B6355638), is used as the base. luxembourg-bio.com The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by the base. This is followed by a β-elimination that cleaves the C-O bond of the carbamate (B1207046), releasing carbon dioxide and the free amine. embrapa.brluxembourg-bio.com The dibenzofulvene by-product is scavenged by the piperidine to prevent it from reacting with the newly liberated amine. chempep.com

Analysis of Reaction Pathway Selectivity and Efficiency

The efficiency and selectivity of coupling reactions involving this compound are paramount for achieving high yields of the desired product with minimal impurities. Several factors influence the reaction pathway, including the choice of coupling reagents, solvents, temperature, and the specific peptide sequence.

Coupling Reagent Efficiency: The choice of coupling reagent significantly impacts the reaction's efficiency and the potential for side reactions. Aminium/uronium reagents like HBTU and TBTU have become popular due to their high efficiency and speed. chempep.com They convert the Fmoc-amino acid into an active OBt ester in the presence of a base. chempep.com However, the choice of base is critical; while DIPEA is commonly used, it has been shown to induce racemization in sensitive amino acids. chempep.com Carbodiimide-based methods, especially when paired with additives like HOBt or Oxyma Pure, offer a reliable way to minimize racemization, which is a major concern for maintaining stereochemical integrity. bachem.com

Side Reactions: A significant side reaction in Fmoc-based synthesis is aspartimide formation, which can occur when an aspartic acid residue is present in the peptide chain. nih.gov While not directly involving this compound itself unless it's adjacent to an Asp residue, the repetitive base treatments for Fmoc removal can trigger this cyclization reaction, leading to by-products. nih.gov Another potential issue is premature Fmoc cleavage, which can happen during slow coupling reactions, although the Fmoc group is generally less labile towards the primary amines involved in coupling compared to the secondary amines used for deprotection. chempep.com

The following table summarizes the characteristics of common coupling strategies relevant to reactions with this compound.

| Coupling Strategy | Activating Agent(s) | Base Requirement | Efficiency | Risk of Racemization | Notes |

| Carbodiimide | DCC or DIC / HOBt | None for reaction, but needed if amino acid salt is used | High | Low with additive | DCC produces insoluble urea (B33335) by-product (DCU). bachem.com DIC is preferred for SPPS as the urea is soluble. bachem.com |

| Aminium/Uronium | HBTU, TBTU / HOBt | Tertiary amine (e.g., DIPEA) | Very High | Higher, base-dependent chempep.com | Fast and effective; widely used in automated synthesizers. |

| Phosphonium | PyBOP, BOP | Tertiary amine | Very High | Higher, base-dependent | Well-suited for cyclization reactions. bachem.com |

| Active Esters | Fmoc-AA-OPfp | None | High | Low | Building blocks are stable but highly reactive. bachem.com |

This table is generated based on information from multiple sources. chempep.combachem.com

Elucidation of Molecular Interactions in Self-Assembly Processes

Beyond its role in peptide synthesis, the Fmoc group endows this compound with the ability to self-assemble into ordered nanostructures. nih.govbeilstein-journals.org The elucidation of the molecular interactions driving this process is key to designing novel biomaterials. The self-assembly is a spontaneous process governed by a combination of non-covalent interactions. beilstein-journals.org

The primary driving forces for the self-assembly of Fmoc-amino acid derivatives are:

π-π Stacking: The large, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other. This interaction is a major contributor to the stability of the assembled structures. nih.govmdpi.com

Hydrogen Bonding: The carboxylic acid and the N-H group of the carbamate can form intermolecular hydrogen bonds, creating a network that stabilizes the assembly, often leading to the formation of β-sheet-like structures in peptide conjugates. nih.gov

Hydrophobic Interactions: Both the fluorenyl group and the aminophenylpropionic acid portion of the molecule have significant hydrophobic character, which encourages aggregation in aqueous environments to minimize contact with water. nih.govbeilstein-journals.org

These combined interactions lead to the formation of hierarchical structures, typically starting with nanofibers or ribbons that can then entangle to form hydrogels. nih.gov The specific morphology of the resulting nanostructures (e.g., fibers, tubes, flowers) can be controlled by environmental parameters such as solvent, concentration, and temperature. chemrxiv.orgrsc.org

The molecular arrangement within these assemblies can be probed using techniques like fluorescence spectroscopy. The fluorenyl moiety is fluorescent, and changes in its emission spectrum can provide insights into the aggregation state and the local molecular environment, highlighting the dynamics of the self-assembly mechanism. mdpi.com The self-assembly process of Fmoc-derivatives is often a two-step mechanism involving initial molecular aggregation followed by structural rearrangement into more stable nanostructures. mdpi.com

The table below outlines the key molecular interactions and their role in the self-assembly of molecules like this compound.

| Interaction Type | Involved Molecular Groups | Role in Self-Assembly | Resulting Structure |

| π-π Stacking | Fluorenyl rings, Phenyl ring | Primary driving force for aggregation; provides structural stability. nih.gov | Core of nanofibers. |

| Hydrogen Bonding | Carboxylic acid (C=O, O-H), Carbamate (N-H, C=O) | Directs the arrangement of molecules; promotes fibril formation. beilstein-journals.org | Stabilizes β-sheet-like networks. |

| Hydrophobic Interactions | Fluorenyl group, Phenylpropionic acid backbone | Drives molecules to aggregate in aqueous solution. nih.gov | Formation of a hydrophobic core, leading to hydrogelation. |

| van der Waals Forces | All atoms | General, non-specific attraction between molecules. beilstein-journals.org | Contributes to the overall stability of the assembly. |

This table is generated based on information from multiple sources. nih.govbeilstein-journals.org

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structure of the molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum, distinct signals would be expected for the protons of the fluorenyl (Fmoc) group, the aromatic protons of the phenyl ring, and the aliphatic protons of the propionic acid chain. The aromatic region would show complex splitting patterns corresponding to the protons on the Fmoc group and the disubstituted phenyl ring. The propionic acid moiety would exhibit characteristic signals for the two methylene (B1212753) (-CH₂-) groups.

A ¹³C NMR spectrum would complement this by showing distinct peaks for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the numerous aromatic carbons of the Fmoc and phenyl groups, and the aliphatic carbons of the propionic acid chain.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For FMoc-3-(4-aminophenyl)propionic acid, with a molecular formula of C₂₄H₂₁NO₄, the expected molecular weight is approximately 387.43 g/mol . scbt.comsigmaaldrich.com High-resolution mass spectrometry would allow for the determination of the exact molecular mass, confirming the elemental composition. Fragmentation patterns typically involve the cleavage of the Fmoc group or the propionic acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and another C=O stretch from the carbamate (Fmoc) group (around 1690-1710 cm⁻¹). docbrown.info Additionally, N-H stretching from the amide linkage and C-H and C=C stretching from the aromatic rings would be visible.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It would be effective in characterizing the C=C bonds within the aromatic fluorenyl and phenyl rings and the carbon backbone of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Analytical Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to aromatic (fluorenyl, phenyl) and aliphatic (propionic acid) protons. |

| ¹³C NMR | Chemical Shift (ppm) | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | ~388.15 m/z |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H (2500-3300), C=O (1690-1725), N-H, aromatic C=C and C-H bands. |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for analyzing the purity of non-volatile compounds like this compound.

Method: A reversed-phase HPLC method, typically using a C18 column, is standard. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile) and water, with an acidic modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes.

Detection: Detection is commonly performed using a UV-Vis detector. The extensive aromatic systems of the Fmoc and phenyl groups result in strong UV absorbance, making this method highly sensitive.

Purity: Commercial suppliers often state a purity of greater than 95%, as determined by HPLC. wuxiapptec.com

Gas Chromatography (GC): Due to its high molecular weight, low volatility, and potential for thermal degradation (cleavage of the Fmoc group at high temperatures), this compound is not well-suited for direct analysis by Gas Chromatography. Analysis would require a derivatization step to increase volatility, making GC a less common and more complex choice compared to HPLC.

Table 2: Typical Chromatographic Method for Purity Analysis

| Technique | Column | Mobile Phase | Detection | Purpose |

|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient with TFA | UV-Vis | Purity assessment and quantification. |

Advanced Techniques for Complex Mixture Analysis and Reaction Monitoring

In a research context, it is often necessary to analyze this compound within complex mixtures or to monitor its formation during a chemical synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. LC-MS is invaluable for analyzing crude reaction mixtures containing the target compound, intermediates, and by-products. It allows for the confident identification of each component based on both its retention time and its mass-to-charge ratio.

Reaction Monitoring: The progress of a synthesis reaction to produce this compound can be effectively monitored over time using HPLC. Small aliquots can be taken from the reaction vessel at different time points and analyzed. This allows researchers to track the consumption of the starting materials (e.g., 3-(4-aminophenyl)propionic acid and Fmoc-Cl) and the appearance of the desired product, enabling the optimization of reaction conditions such as time, temperature, and stoichiometry.

Emerging Research Frontiers and Future Directions

Design of Novel Analogues and Derivatives with Enhanced Functionality

The core structure of Fmoc-3-(4-aminophenyl)propionic acid offers a versatile scaffold for the design of novel analogues with tailored properties. Researchers are actively exploring modifications to the phenyl ring and the propionic acid backbone to enhance the functionality of peptides and other macromolecules.

One promising area of research is the introduction of various substituents onto the phenyl ring. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, influencing intermolecular interactions and binding affinities.

A key strategy in analogue design is the synthesis of derivatives with altered pharmacokinetic profiles. By modifying the structure of this compound, researchers aim to develop peptides with improved stability, bioavailability, and targeted delivery. This includes the incorporation of moieties that can enhance resistance to enzymatic degradation or facilitate transport across biological membranes.

The following table summarizes some of the key structural modifications being explored and their potential impact on functionality:

| Modification | Potential Enhancement of Functionality |

| Halogenation of the phenyl ring | Increased binding affinity, altered metabolic stability |

| Alkylation of the phenyl ring | Enhanced lipophilicity, improved membrane permeability |

| Introduction of nitro groups | Modified electronic properties, potential for further functionalization |

| Alterations to the propionic acid linker | Changes in conformational flexibility, optimization of spacing in bioconjugates |

These modifications are not merely theoretical; they are being actively pursued in the development of new therapeutic agents and research tools. The ability to fine-tune the properties of this compound through rational design opens up a vast chemical space for exploration.

Interdisciplinary Applications in Chemical Biology and Bioengineering

The unique properties of this compound have led to its increasing use in the interdisciplinary fields of chemical biology and bioengineering. Its ability to be incorporated into peptides and other biomolecules, coupled with the versatile chemistry of the amino group, makes it a powerful tool for a range of applications.

In chemical biology, this compound is utilized in the development of molecular probes to study biological processes. By attaching fluorescent dyes or other reporter molecules to the amino group, researchers can create tools for imaging and tracking biomolecules within living cells. Furthermore, its use in peptide synthesis allows for the creation of custom peptides that can be used to investigate protein-protein interactions and enzyme mechanisms.

In the realm of bioengineering, this compound is playing a crucial role in the development of advanced biomaterials. One of the most exciting applications is in the creation of self-assembling peptide hydrogels for 3D cell culture and tissue engineering. nih.gov The Fmoc group can drive the self-assembly of peptides into nanofibrous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. nih.gov These hydrogels are being explored for a variety of applications, including regenerative medicine and drug delivery.

The versatility of this compound in bioengineering is further highlighted by its use in the development of targeted drug delivery systems. By incorporating this building block into peptide-drug conjugates, researchers can create therapies that specifically target diseased cells while minimizing off-target effects. The amino group provides a convenient handle for attaching therapeutic agents, and the peptide backbone can be designed to recognize and bind to specific receptors on the surface of target cells.

Challenges and Prospective Opportunities in Synthetic and Materials Science Research

Despite its wide-ranging applications, the use of this compound is not without its challenges. In the context of synthetic chemistry, the solid-phase synthesis of peptides containing this and other bulky, hydrophobic amino acids can be problematic. sigmaaldrich.com Aggregation of the growing peptide chain on the solid support can lead to incomplete reactions and the formation of deletion sequences, ultimately resulting in low yields and difficult purifications. sigmaaldrich.com

To address these challenges, researchers are developing novel synthetic strategies and reagents. This includes the use of specialized resins and coupling agents designed to minimize aggregation, as well as the incorporation of "difficult sequence" disruption elements into the peptide backbone. sigmaaldrich.com The development of more efficient and robust synthetic methods will be crucial for unlocking the full potential of this compound and its analogues.

In materials science, a key opportunity lies in the development of novel polymers and composite materials incorporating this compound. Its rigid aromatic structure and reactive amino group make it an attractive monomer for the synthesis of high-performance polymers with unique optical, electronic, and mechanical properties. These materials could find applications in areas such as organic electronics, advanced coatings, and biocompatible plastics. nih.gov

The future of research on this compound is bright, with numerous opportunities for innovation. The continued development of novel analogues with enhanced functionality, coupled with its expanding applications in chemical biology and bioengineering, will undoubtedly lead to new discoveries and technologies. Overcoming the existing synthetic challenges and exploring its potential in materials science will be key to realizing the full impact of this versatile chemical compound.

Q & A

Q. How can researchers optimize the synthesis of FMoc-3-(4-aminophenyl)propionic acid to ensure high yield and purity?

Methodological Answer: Synthesis typically involves coupling the 3-(4-aminophenyl)propionic acid core with the FMoc (9-fluorenylmethyloxycarbonyl) protecting group. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimide-based reagents (e.g., EDC/HOBt) to activate the acid for FMoc coupling .

- Protection strategy : Ensure the amino group is selectively protected while avoiding side reactions. Purification via flash chromatography or recrystallization minimizes impurities .

- Solvent selection : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is preferred for FMoc chemistry to prevent hydrolysis .

Q. What analytical methods are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (e.g., 265 nm for FMoc absorption) confirms purity (>95%) and resolves diastereomers or unreacted starting materials .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 403.4 for C₂₄H₂₁NO₅) .

- NMR spectroscopy : ¹H and ¹³C NMR identify stereochemical integrity (e.g., distinguishing S/R configurations at the β-carbon) and confirm FMoc deprotection kinetics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Reproducibility controls : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, inconsistent enzyme inhibition data may arise from differences in buffer composition .

- Orthogonal assays : Combine fluorescence polarization (for binding affinity) with surface plasmon resonance (SPR) to validate receptor interaction kinetics .

- Structural analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., fluorination at the phenyl ring) with activity trends .

Q. What strategies are effective for studying the compound’s stability under varying experimental or storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV/visible), or humidity (75% RH) and monitor degradation via HPLC. FMoc groups are prone to base-catalyzed cleavage, so neutral pH storage buffers are recommended .

- Long-term stability : Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. Reconstituted solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. How can enantiomeric purity of this compound be rigorously validated for peptide synthesis applications?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .

- Circular dichroism (CD) : Compare CD spectra with authentic standards to confirm stereochemistry .

- X-ray crystallography : Resolve crystal structures to unambiguously assign absolute configuration .

Q. What experimental approaches are recommended for integrating this compound into functionalized polymers or biomaterials?

Methodological Answer:

- Solid-phase synthesis : Incorporate the compound as a monomer during peptide elongation using Fmoc/tBu strategies. Monitor coupling efficiency via Kaiser test or UV monitoring .

- Post-polymerization modification : React the free amino group (after FMoc deprotection) with maleimide or NHS ester-functionalized polymers for bioconjugation .

- Material characterization : Use FTIR to confirm amide bond formation and AFM/SEM to assess polymer morphology .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in reported enzymatic inhibition data involving this compound?

Methodological Answer:

- Meta-analysis : Compare datasets across studies for variables like enzyme source (recombinant vs. native), substrate concentration, and inhibition mode (competitive vs. non-competitive) .

- Dose-response refinement : Perform IC₅₀ determinations with 8–12 concentration points and nonlinear regression modeling to improve accuracy .

- Structural analogs : Test fluorinated or methylated derivatives to isolate steric/electronic effects on inhibition .

Q. What methodologies are optimal for quantifying the compound’s role in amino acid metabolism pathways?

Methodological Answer:

- Isotopic labeling : Use ¹³C/¹⁵N-labeled this compound in tracer studies with LC-MS/MS to track metabolic flux .

- Knockout models : Employ CRISPR-Cas9-edited cell lines lacking specific transporters (e.g., LAT1) to study uptake mechanisms .

- Enzyme kinetics : Measure Kₘ and Vₘₐₓ changes in presence of the compound using Michaelis-Menten plots .

Tables for Key Data

Q. Table 1: Analytical Methods for this compound

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | Mitigation Strategy | Reference |

|---|---|---|---|

| Heat (60°C, 24h) | FMoc cleavage, free amine | Store at –20°C, inert atmosphere | |

| UV light (254 nm) | Photooxidation byproducts | Use amber vials, minimize exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.